

Technical Guide on (3,4-dichlorophenyl)(3-methylphenyl)methanone

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Compound of Interest

Compound Name:	3,4-Dichloro-3'-methylbenzophenone
Cat. No.:	B1597049

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Disclaimer: Publicly available information, including peer-reviewed literature and chemical databases, on the specific biological activity, experimental protocols, and signaling pathways of (3,4-dichlorophenyl)(3-methylphenyl)methanone is limited. This guide provides foundational chemical information and outlines a generalized synthetic approach based on established methods for structurally related compounds.

Introduction

(3,4-dichlorophenyl)(3-methylphenyl)methanone is a diaryl ketone, a class of organic compounds characterized by a carbonyl group connecting two phenyl rings. In this specific molecule, one ring is substituted with two chlorine atoms at the 3 and 4 positions, and the other ring is substituted with a methyl group at the 3 position. Diaryl ketones, also known as benzophenones, serve as crucial scaffolds in medicinal chemistry and as intermediates in organic synthesis. While many benzophenone derivatives have been explored for various biological activities, specific research into (3,4-dichlorophenyl)(3-methylphenyl)methanone is not extensively documented in the public domain.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for (3,4-dichlorophenyl)(3-methylphenyl)methanone is presented below. This data is compiled from chemical databases for this structure.

Property	Value
IUPAC Name	(3,4-dichlorophenyl)(3-methylphenyl)methanone
Molecular Formula	C ₁₄ H ₁₀ Cl ₂ O
Molecular Weight	265.14 g/mol
Canonical SMILES	CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Structure	 alt text
Appearance	Predicted: White to off-white solid
Solubility	Predicted: Soluble in organic solvents (e.g., DMSO, DMF, Methanol)

Synthesis Protocol: Generalized Friedel-Crafts Acylation

The most common and established method for synthesizing diaryl ketones is the Friedel-Crafts acylation.^[1] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of (3,4-dichlorophenyl)(3-methylphenyl)methanone, two primary routes are plausible.

Experimental Protocol (Generalized)

Route A: Acylation of Toluene with 3,4-Dichlorobenzoyl Chloride

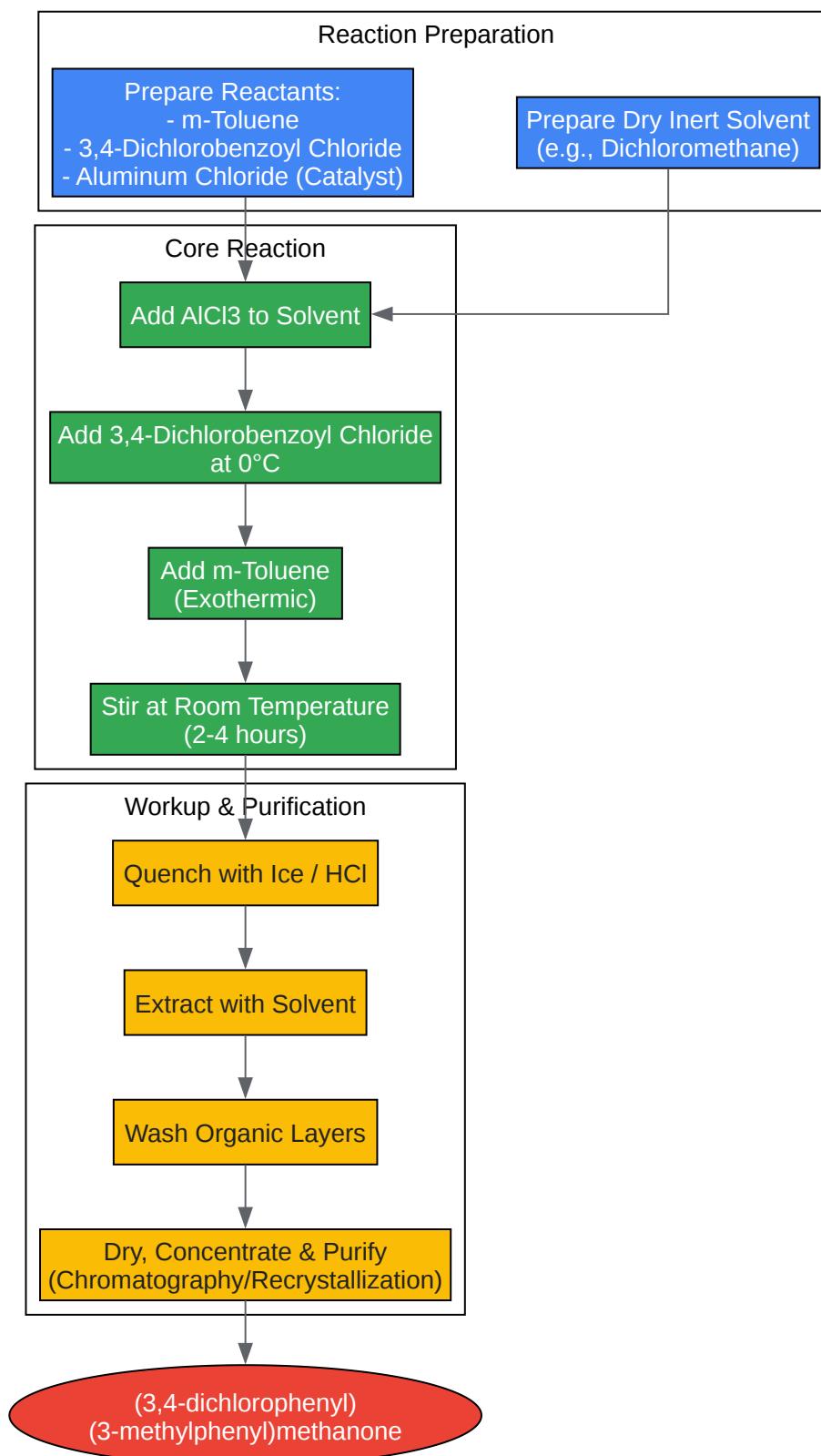
- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
- Addition of Acyl Chloride: 3,4-Dichlorobenzoyl chloride (1.0 equivalent) is dissolved in the inert solvent and added dropwise to the stirred suspension of AlCl₃ at 0°C.

- **Addition of Aromatic Substrate:** m-Toluene (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0°C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Route B: Acylation of 1,2-Dichlorobenzene with 3-Methylbenzoyl Chloride

The same protocol can be followed using 1,2-dichlorobenzene as the aromatic substrate and 3-methylbenzoyl chloride as the acylating agent. The choice of route may depend on the commercial availability and cost of the starting materials.

A general workflow for this synthetic process is visualized below.



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Generalized workflow for Friedel-Crafts acylation synthesis.

Biological Activity and Signaling Pathways

As of this review, there are no specific studies detailing the biological activity or mechanism of action for (3,4-dichlorophenyl)(3-methylphenyl)methanone. While related compounds containing the dichlorophenyl moiety have been investigated for various therapeutic areas, including antimicrobial and antifungal applications, these findings cannot be directly extrapolated to the title compound.^{[2][3]} Research on similar structures has also pointed towards applications as intermediates for agricultural chemicals or active pharmaceutical ingredients, such as antidepressants.^{[4][5]}

Without experimental data, no signaling pathway diagrams or quantitative biological data tables can be provided.

Conclusion and Future Outlook

(3,4-dichlorophenyl)(3-methylphenyl)methanone is a well-defined chemical entity whose synthesis can be readily achieved through standard organic chemistry methodologies like the Friedel-Crafts acylation. However, its biological profile remains uncharacterized in the public scientific literature. For researchers in drug discovery, this compound could represent an unexplored starting point. Future research would be required to screen it for biological activity across various assays (e.g., kinase panels, antimicrobial susceptibility, receptor binding) to determine if it possesses any therapeutic potential. Subsequent studies would then be needed to elucidate its mechanism of action and any relevant cellular signaling pathways.

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